(3R,4S,5R)-3,4,6-Tris(benzyloxy)-5-hydroxyhexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S,5R)-3,4,6-Tris(benzyloxy)-5-hydroxyhexanal is a complex organic compound characterized by its multiple benzyloxy groups and a hydroxyhexanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R)-3,4,6-Tris(benzyloxy)-5-hydroxyhexanal typically involves the protection of hydroxyl groups followed by selective deprotection and functionalization. One common method includes the use of benzyl bromide in the presence of a base to introduce benzyloxy groups. The reaction conditions often involve solvents such as tetrahydrofuran or dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5R)-3,4,6-Tris(benzyloxy)-5-hydroxyhexanal can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to replace benzyloxy groups.
Major Products Formed
Oxidation: Formation of benzyloxy-substituted carboxylic acids.
Reduction: Formation of benzyloxy-substituted primary alcohols.
Substitution: Formation of thiol or amine-substituted derivatives.
Scientific Research Applications
(3R,4S,5R)-3,4,6-Tris(benzyloxy)-5-hydroxyhexanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,4S,5R)-3,4,6-Tris(benzyloxy)-5-hydroxyhexanal involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy groups can enhance the compound’s binding affinity to these targets, while the hydroxyhexanal backbone can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-1-oxa-7-azaspiro[5.6]dodec-9-en-8-one .
- (3R,4S,5R,6R)-6-(1-Azidoethyl)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-ol.
Uniqueness
(3R,4S,5R)-3,4,6-Tris(benzyloxy)-5-hydroxyhexanal is unique due to its specific stereochemistry and functional group arrangement This configuration allows for selective reactions and interactions that are not possible with other similar compounds
Properties
IUPAC Name |
(3R,4S,5R)-5-hydroxy-3,4,6-tris(phenylmethoxy)hexanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O5/c28-17-16-26(31-19-23-12-6-2-7-13-23)27(32-20-24-14-8-3-9-15-24)25(29)21-30-18-22-10-4-1-5-11-22/h1-15,17,25-27,29H,16,18-21H2/t25-,26-,27+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKISBROENRDFT-PFBJBMPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(C(CC=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]([C@@H]([C@@H](CC=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.